molecular formula C80H113N25O27 B10857718 Human PD-L1 inhibitor IV

Human PD-L1 inhibitor IV

Cat. No.: B10857718
M. Wt: 1856.9 g/mol
InChI Key: CADZRAFJABQDJT-HURDRPMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human PD-L1 inhibitor IV is a competitive inhibitor of the human programmed death-ligand 1 (PD-L1) protein. This compound is designed to block the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which plays a crucial role in the immune evasion of cancer cells. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells, making it a promising candidate for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Human PD-L1 inhibitor IV involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The process is designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: Human PD-L1 inhibitor IV undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final compound .

Scientific Research Applications

Human PD-L1 inhibitor IV has a wide range of scientific research applications, including:

Mechanism of Action

Human PD-L1 inhibitor IV exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with the PD-1 receptor on T cells. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved in this mechanism include the PD-L1 protein on tumor cells and the PD-1 receptor on T cells. The pathway involves the inhibition of immune checkpoint signaling, leading to the activation of the immune response against cancer cells .

Comparison with Similar Compounds

Human PD-L1 inhibitor IV is unique in its high specificity and binding affinity for the PD-L1 protein. Similar compounds include:

    Nivolumab: A monoclonal antibody targeting the PD-1 receptor.

    Pembrolizumab: Another monoclonal antibody targeting the PD-1 receptor.

    Atezolizumab: A monoclonal antibody targeting the PD-L1 protein.

    Durvalumab: A monoclonal antibody targeting the PD-L1 protein .

Compared to these compounds, this compound offers distinct advantages in terms of its small-molecule nature, which allows for easier synthesis, modification, and potential oral administration. Additionally, it has shown promising results in preclinical studies, indicating its potential as a highly effective cancer immunotherapy agent .

Properties

Molecular Formula

C80H113N25O27

Molecular Weight

1856.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H113N25O27/c1-36(2)25-49(70(122)99-50(26-38-10-14-41(107)15-11-38)71(123)102-54(30-62(86)113)75(127)97-48(79(131)132)20-23-60(84)111)98-69(121)46(18-21-58(82)109)94-66(118)37(3)92-67(119)45(9-6-24-90-80(88)89)95-68(120)47(19-22-59(83)110)96-78(130)57(35-106)105-76(128)55(31-63(87)114)103-72(124)51(27-39-12-16-42(108)17-13-39)100-77(129)56(32-65(116)117)104-73(125)52(28-40-34-91-44-8-5-4-7-43(40)44)101-74(126)53(29-61(85)112)93-64(115)33-81/h4-5,7-8,10-17,34,36-37,45-57,91,106-108H,6,9,18-33,35,81H2,1-3H3,(H2,82,109)(H2,83,110)(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,92,119)(H,93,115)(H,94,118)(H,95,120)(H,96,130)(H,97,127)(H,98,121)(H,99,122)(H,100,129)(H,101,126)(H,102,123)(H,103,124)(H,104,125)(H,105,128)(H,116,117)(H,131,132)(H4,88,89,90)/t37-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1

InChI Key

CADZRAFJABQDJT-HURDRPMESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)CN

Origin of Product

United States

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